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molecular formula C18H22N2O4S2 B092267 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate CAS No. 18126-02-8

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate

Cat. No. B092267
M. Wt: 394.5 g/mol
InChI Key: MCTPEMSIZLTTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107170

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 mol
Type
reactant
Reaction Step Four
Quantity
0.875 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:4][N:5]1[CH2:9][CH2:8][S:7][C:6]1=[NH:10].CC1C=CC(S(O)(=O)=O)=CC=1.[Cl-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:9]1[N:5]2[C:6](=[N:10][CH:3]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4]2)[S:7][CH2:8]1.[ClH:1] |f:1.2,3.4,6.7,8.9.10,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1C(SCC1)=N)C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
Step Four
Name
Quantity
0.69 mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0.875 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated at 20°-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A laboratory pressure bottle is charged with 92 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
The pressure bottle is closed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
added to a mixture of 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 50°-55° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50°-55° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the lower aqueous layer separated
ADDITION
Type
ADDITION
Details
The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the precipitate is separated by filtration
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
washed with 100 ml
CUSTOM
Type
CUSTOM
Details
of ambient temperature
CUSTOM
Type
CUSTOM
Details
dried to constant weight
CUSTOM
Type
CUSTOM
Details
to obtain 44.4 g

Outcomes

Product
Name
Type
product
Smiles
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04107170

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 mol
Type
reactant
Reaction Step Four
Quantity
0.875 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:4][N:5]1[CH2:9][CH2:8][S:7][C:6]1=[NH:10].CC1C=CC(S(O)(=O)=O)=CC=1.[Cl-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:9]1[N:5]2[C:6](=[N:10][CH:3]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4]2)[S:7][CH2:8]1.[ClH:1] |f:1.2,3.4,6.7,8.9.10,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1C(SCC1)=N)C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
Step Four
Name
Quantity
0.69 mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0.875 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated at 20°-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A laboratory pressure bottle is charged with 92 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
The pressure bottle is closed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
added to a mixture of 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 50°-55° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50°-55° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the lower aqueous layer separated
ADDITION
Type
ADDITION
Details
The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the precipitate is separated by filtration
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
washed with 100 ml
CUSTOM
Type
CUSTOM
Details
of ambient temperature
CUSTOM
Type
CUSTOM
Details
dried to constant weight
CUSTOM
Type
CUSTOM
Details
to obtain 44.4 g

Outcomes

Product
Name
Type
product
Smiles
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04107170

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 mol
Type
reactant
Reaction Step Four
Quantity
0.875 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:4][N:5]1[CH2:9][CH2:8][S:7][C:6]1=[NH:10].CC1C=CC(S(O)(=O)=O)=CC=1.[Cl-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:9]1[N:5]2[C:6](=[N:10][CH:3]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4]2)[S:7][CH2:8]1.[ClH:1] |f:1.2,3.4,6.7,8.9.10,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1C(SCC1)=N)C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
Step Four
Name
Quantity
0.69 mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0.875 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated at 20°-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A laboratory pressure bottle is charged with 92 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
The pressure bottle is closed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
added to a mixture of 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 50°-55° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50°-55° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the lower aqueous layer separated
ADDITION
Type
ADDITION
Details
The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the precipitate is separated by filtration
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
washed with 100 ml
CUSTOM
Type
CUSTOM
Details
of ambient temperature
CUSTOM
Type
CUSTOM
Details
dried to constant weight
CUSTOM
Type
CUSTOM
Details
to obtain 44.4 g

Outcomes

Product
Name
Type
product
Smiles
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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